Quaterphenyl

説明

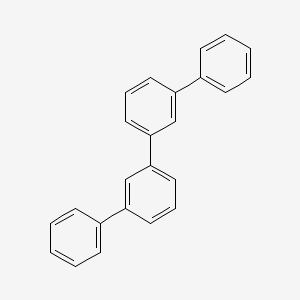

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-phenyl-3-(3-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPJBAYCIXEHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029346 | |

| Record name | Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Waxy solid; [EPA ChAMP: Hazard Characterization] | |

| Record name | Quaterphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaterphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000086 [mmHg] | |

| Record name | Quaterphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1166-18-3, 29036-02-0 | |

| Record name | Quaterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029036020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-QUATERPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quaterphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quaterphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1':3',1'':3'',1'''-QUATERPHENYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUATERPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6QTH6872K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Polymerization Studies of Quaterphenyl

Advanced Synthetic Pathways for Quaterphenyl and its Derivatives

The construction of the this compound scaffold, consisting of four directly linked phenyl rings, is achieved through various modern synthetic methodologies. These techniques allow for the precise creation of this compound and its functionalized derivatives.

Catalytic Cross-Coupling Reactions (e.g., Suzuki-Miyaura Mechanism)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds, and the Suzuki-Miyaura coupling is particularly prominent in synthesizing biaryls and poly(p-phenylene)s. researchgate.netlibretexts.orgwikipedia.org This reaction typically involves the coupling of an organoboron species (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgwikipedia.org The versatility and mild conditions of the Suzuki-Miyaura reaction make it highly suitable for synthesizing complex molecules, including this compound derivatives. acs.orgnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction comprises three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The process begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org This is followed by transmetalation, where the organic group from the organoborane compound is transferred to the palladium complex, a step facilitated by a base. libretexts.orgorganic-chemistry.org The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura reaction has been successfully employed to synthesize a variety of polyphenyl structures. For instance, an alternating copolymer containing this compound units was synthesized by reacting 4,4′-dibromo-p-quaterphenyl with 9,9-dioctylfluorene-2,7-diboronic acid, achieving a good yield of 84%. researchgate.net In another example, p-quaterphenyl (B89873) was efficiently synthesized through a dual transformation of arenediazonium salts using Pd(OAc)₂ as a catalyst. kstudy.com The optimization of reaction conditions, such as catalyst loading, ligand choice, and base, is crucial for achieving high yields and preventing side reactions, especially when dealing with sterically hindered or electron-poor substrates. acs.orgacs.org

Table 1: Optimization of Suzuki-Miyaura Coupling for a Bis-pocket Porphyrin Precursor acs.orgReaction of 2,6-dibromo-4-trimethylsilybenzaldehyde condensed porphyrin with phenylboronic acid.

| Entry | Catalyst Loading (mol %) | Ligand | Base | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 12.5 | dppf | Cs₂CO₃ | 16 | 95 |

| 2 | 5 | dppf | Cs₂CO₃ | 16 | 95 |

| 3 | 1 | dppf | Cs₂CO₃ | 16 | 95 |

| 4 | 0.5 | dppf | Cs₂CO₃ | 20 | 95 |

| 5 | 1 | None | Cs₂CO₃ | 16 | <1 |

| 6 | 1 | dppf | KOH | 16 | 0 |

| 7 | 1 | dppf | KOAc | 20 | Incomplete |

Condensation Chemistry Approaches for this compound Scaffolds

Condensation reactions provide an alternative route to this compound scaffolds. These methods often involve the formation of carbon-carbon bonds through the reaction of functionalized precursors. A convergent synthesis approach has been developed for creating this compound and even quinquephenyl structures. sci-hub.se This particular strategy utilizes quinone monoacetals (QMAs) as key intermediates. sci-hub.se QMAs can be synthesized through various oxidation reactions of phenols in the presence of alcohols. sci-hub.se The subsequent regioselective reaction of these QMAs with aromatic nucleophiles allows for the controlled construction of the polyphenyl chain, leading to the formation of terphenyl and, subsequently, this compound structures. sci-hub.se

Organometallic Polycondensations for Extended Structures

Organometallic polycondensation reactions are powerful tools for synthesizing π-conjugated polymers, including those derived from this compound. researchgate.netresearchgate.net These methods, often mediated by transition metal complexes like those of nickel or palladium, can create well-defined linear polymer structures. researchgate.net For example, Ni(0) complex-promoted dehalogenation polycondensation of dihaloaromatic compounds (X-Ar-X) yields poly(arylene)s. researchgate.netresearchgate.net

Specifically, an alternating copolymer was created via a Suzuki polycondensation, reacting 4,4′-dibromo-p-quaterphenyl with a fluorene-based diboronic acid. researchgate.net This demonstrates how this compound units can be incorporated into larger polymer backbones, resulting in materials with specific electronic and optical properties. researchgate.net These organometallic polymerization techniques are crucial for developing materials used in electronic and optical devices. researchgate.net

Regioselective Synthesis of this compound Derivatives

Controlling the substitution pattern on the aromatic rings, or regioselectivity, is critical for tuning the properties of this compound derivatives. sci-hub.se One effective strategy involves the use of quinone monoacetals (QMAs). sci-hub.se By activating the acetal (B89532) moiety, it is possible to achieve regioselective nucleophilic substitution at the α-position of the carbonyl group. sci-hub.se This allows for the precise introduction of aromatic nucleophiles to build highly functionalized biaryl and oligoaryl compounds. sci-hub.se This method enables the convergent synthesis of specifically substituted terphenyl and this compound derivatives. sci-hub.se Such control is essential for creating materials with tailored electronic, optical, or biological functions. sci-hub.senih.gov

Polymerization Techniques Utilizing this compound Monomers and Oligomers

This compound units serve as important building blocks in the synthesis of advanced polymers. Their rigid, conjugated structure can impart desirable thermal and electronic properties to the resulting materials.

Electrochemical Polymerization Processes

Electrochemical polymerization is a technique used to synthesize conjugated polymers directly onto an electrode surface. biointerfaceresearch.comfrontiersin.org This method allows for the formation of polymer films through the application of an electrical potential to a solution containing the monomer. frontiersin.org The properties of the resulting polymer, such as conductivity and morphology, can be influenced by the electrochemical conditions. biointerfaceresearch.com

This technique has been applied to create polymers from this compound-based monomers. For example, a series of poly(this compound piperidinium) anion-exchange membranes were synthesized from different this compound monomer configurations. researchgate.net The study demonstrated that the connectivity of the this compound unit (e.g., para,para vs. meta,meta) directly controls the flexibility of the polymer backbone. researchgate.net This, in turn, influences key membrane properties such as water uptake and hydroxide (B78521) conductivity, showcasing how monomer design is crucial for tailoring the performance of the final polymer for applications like alkaline membrane fuel cells. researchgate.net

Table 2: Properties of Poly(this compound piperidinium) Membranes researchgate.netData at 80 °C

| This compound Monomer Configuration | Water Uptake (%) | Hydroxide Conductivity (mS cm⁻¹) |

|---|---|---|

| para,para | 37 | 96 |

| meta,meta | 209 | 178 |

Superacid-Catalyzed Step-Polymerization of Quaterphenyls

Superacid-catalyzed step-polymerization has emerged as a robust, metal-free method for synthesizing high-molecular-weight aromatic polymers. In this process, p-quaterphenyl is reacted with various ketones in the presence of a Brønsted superacid, such as trifluoromethanesulfonic acid (CF3SO3H, TFSA), often in a solvent like methylene (B1212753) chloride. acs.orgresearchgate.net This one-pot reaction typically proceeds at room temperature. acs.orgrsc.org

The reaction involves the polyhydroxyalkylation of the aromatic rings. researchgate.net Research has demonstrated the successful polymerization of p-quaterphenyl with trifluoromethylalkyl and trifluoromethylaryl ketones. acs.orgresearchgate.net The resulting polymers are characterized by their linear structure with para-substitution in the phenylene units of the main chain. acs.orgrsc.org A key advantage of this method is the ability to produce polymers with very high molecular weights (Mw), reaching up to 1,000,000 g/mol , and a low polydispersity, generally below 2. acs.org

These polymers exhibit high thermal stability, with decomposition temperatures often exceeding 500°C, and are soluble in many common organic solvents, from which flexible and transparent films can be cast. acs.orgresearchgate.netrsc.org By selecting functionalized ketones, polymers with reactive side groups like bromomethyl or sulfophenyl can be synthesized. acs.org

| Co-monomer with p-Quaterphenyl | Catalyst System | Resulting Polymer Mw (g/mol) | Key Properties | Reference |

|---|---|---|---|---|

| Trifluoromethylalkyl ketones | CF3SO3H / Methylene Chloride | Up to 1,000,000 | Linear, soluble, high thermal stability | acs.org |

| Trifluoromethylaryl ketones | CF3SO3H / Methylene Chloride | 30,000 - 300,000 | Linear, soluble, high thermal stability | acs.org |

| 4-acetylpyridine / 2,2,2-trifluoroacetophenone | CF3SO3H / Methylene Chloride / Trifluoroacetic acid | 20,000 - 100,000 | Soluble, tough films (tensile strength 72-92 MPa), Tg > 400°C | rsc.org |

| 7-bromo-1,1,1-trifluoroheptan-2-one (with p-terphenyl) | CF3SO3H / Methylene Chloride | Not specified | Copolymer with p-terphenylene units | researchgate.net |

Alternating Copolymer Synthesis Involving this compound Units

The precise arrangement of monomer units in a polymer chain allows for fine-tuning of material properties. xometry.com Alternating copolymers, where two distinct monomers are arranged in a regular repeating pattern, can be synthesized incorporating this compound units to create materials with specific optical and electronic properties. xometry.comresearchgate.net

A prominent method for achieving this is the Suzuki coupling reaction. researchgate.net For instance, an alternating copolymer of p-quaterphenyl and fluorene (B118485) was synthesized by reacting 4,4′-dibromo-p-quaterphenyl with 9,9-dioctylfluorene-2,7-diboronic acid. researchgate.net This reaction yielded a partially crystalline copolymer that was readily soluble in organic solvents and exhibited a high fluorescence quantum yield of 85.6% and high thermal stability, with a degradation temperature of around 415°C. researchgate.net

Similarly, copoly(aryl ether)s have been synthesized with alternating isolated p-quaterphenyl and carbazole (B46965) segments. ncku.edu.tw These copolymers are designed to combine hole-transporting (carbazole) and electron-transporting (p-quaterphenyl) moieties. ncku.edu.tw The resulting materials are soluble in common organic solvents and show good thermal stability. ncku.edu.tw The controlled, alternating structure is crucial for applications in organic electronics, such as light-emitting devices. xometry.comresearchgate.net

| This compound Monomer | Co-monomer | Synthesis Method | Resulting Copolymer Properties | Reference |

|---|---|---|---|---|

| 4,4′-dibromo-p-quaterphenyl | 9,9-dioctylfluorene-2,7-diboronic acid | Suzuki Reaction | Yield: 84%; Soluble; High fluorescence (85.6%); Td ~415°C | researchgate.net |

| p-Quaterphenyl derivatives | Carbazole derivatives | Not specified | Soluble; Good thermal stability; Emissive wavelengths in blue region (407-498 nm) | ncku.edu.tw |

Doping-Induced Polymerization in this compound Systems

An intriguing phenomenon observed in this compound systems is polymerization induced by chemical doping, particularly with alkali metals. mdpi.comnih.govnih.gov Crystallographic and solid-state Nuclear Magnetic Resonance (NMR) studies have shown that while doping p-quaterphenyl with potassium (K) leads to the intercalation of ions between the molecules, doping with sodium (Na) can induce polymerization. mdpi.comnih.govnih.gov

Upon Na-doping, ¹³C solid-state NMR experiments reveal the appearance of new resonances in the 20-150 ppm range, which are not present in the pristine or K-doped material. nih.gov Some of these new signals are assigned to sp³ hybridized carbons and quinoid groups, which strongly suggests the formation of new covalent bonds between the this compound units, indicative of polymerization. nih.gov Unlike the K-doped samples which revert to their original state upon air exposure, the spectral signature of the Na-doped material persists, corroborating the occurrence of an irreversible chemical transformation. nih.gov

| Dopant | Effect on p-Quaterphenyl | Evidence | Reference |

|---|---|---|---|

| Potassium (K) | Intercalation, formation of radical anions/dianions | Increase in lattice c-parameter; Reversible upon air exposure | mdpi.comnih.govnih.gov |

| Sodium (Na) | Induces polymerization | Appearance of sp³ carbon and quinoid signals in ¹³C NMR; Irreversible changes after air exposure; Changes in lattice parameters | mdpi.comnih.govnih.gov |

Spectroscopic Characterization and Structural Elucidation Techniques for Quaterphenyl

Advanced Spectroscopic Modalities for Quaterphenyl Analysis

A suite of sophisticated spectroscopic methods is employed to analyze this compound. These techniques probe the nuclear and vibrational states of the molecule, offering a comprehensive picture of its structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure and regioselectivity of this compound isomers. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment of each atom within the molecule.

The ¹H and ¹³C NMR spectra of this compound are characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm for protons and 120 to 145 ppm for carbons. For p-quaterphenyl (B89873), which has a high degree of symmetry, the spectra are relatively simple. The interpretation of these spectra allows for the verification of the number and connectivity of the phenyl rings.

In the ¹H NMR spectrum of p-quaterphenyl, the protons on the terminal rings are chemically different from those on the inner rings, leading to distinct signals. Similarly, the ¹³C NMR spectrum shows a specific number of signals corresponding to the unique carbon environments in the molecule. Combining 1D and 2D NMR experiments, such as HSQC and HMBC, allows for the definitive assignment of all proton and carbon signals, confirming the molecule's structure. mdpi.comhmdb.ca For substituted quaterphenyls, the chemical shifts and coupling patterns become more complex, but they provide crucial data on the position and nature of the substituents.

Table 1: Representative NMR Chemical Shifts (δ) for p-Quaterphenyl Note: Exact chemical shifts can vary based on the solvent and instrument frequency.

| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Protons on outer rings | ~7.65 | Doublet |

| ¹H | Protons on inner rings | ~7.75 | Singlet (broad) |

| ¹³C | Quaternary carbons (ring junctions) | ~139-141 | Singlet |

| ¹³C | Protonated carbons (outer rings) | ~127-128 | Doublet |

Solid-state NMR (ssNMR) is a powerful technique for characterizing insoluble or poorly soluble materials, such as polymers incorporating this compound units. Unlike solution-state NMR, ssNMR provides information about the structure and dynamics of molecules in their solid, native state. mdpi.com

Vibrational spectroscopy, encompassing Raman and Fourier-Transform Infrared (FTIR) techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to molecular structure, conformation, and electronic perturbations, making them ideal for studying the dynamics and charge transfer phenomena in this compound.

Raman spectroscopy is an effective tool for investigating the vibrational properties of p-oligophenyls, including this compound. aip.orghpstar.ac.cn The technique is particularly sensitive to the delocalized π-electron system and changes in molecular planarity and conjugation. nih.gov Upon chemical or electrochemical doping, this compound can form radical anions. Raman spectroscopy can detect the formation of these species and provide insight into the localization of the radical anion and the structural distortions induced by the added charge. researchgate.netmdpi.com

Studies on alkali metal-doped p-quaterphenyl have used Raman spectroscopy to monitor the evolution of vibrational bands. mdpi.com Changes in the intensity and frequency of key Raman modes, such as the inter-ring C-C stretching vibration (around 1280 cm⁻¹) and the in-plane C-H bending mode (around 1220 cm⁻¹), are indicative of charge transfer and modifications to the quinoidal character of the phenyl rings. nih.govresearchgate.netresearchgate.net The appearance of new bands, which may be inactive in the neutral molecule due to symmetry, can also confirm the formation of the radical anion and a break in molecular symmetry. mdpi.comrsc.org Time-resolved resonance Raman spectroscopy has also been employed to study the relaxation dynamics of photoexcited this compound on a picosecond timescale, linking changes in Raman frequencies to solvation effects and shifts in electronic potential. aip.org

Table 2: Key Raman Bands for p-Quaterphenyl Analysis Note: Wavenumbers can shift based on the physical state (solid vs. solution), temperature, and doping.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance | Reference |

|---|---|---|---|

| ~1600 | In-plane C-C stretching | Sensitive to conjugation and molecular conformation | researchgate.netcapes.gov.br |

| ~1280 | Inter-ring C-C stretching | Indicator of molecular planarity and charge transfer | nih.govresearchgate.net |

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is a fundamental technique for identifying the functional groups present in a molecule. researchgate.netucdavis.edu For this compound, the FTIR spectrum is dominated by absorptions characteristic of aromatic hydrocarbons.

The spectra of linear polyphenyls like p-quaterphenyl have been studied in both solution and the solid state. scispace.com Key absorption bands confirm the molecular structure. These include C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹), C=C in-ring stretching vibrations (typically in the 1600-1400 cm⁻¹ region), and C-H out-of-plane bending vibrations (in the 900-675 cm⁻¹ region). mdpi.comlibretexts.org The positions of the out-of-plane bending bands are particularly diagnostic of the substitution pattern on the benzene (B151609) rings. For p-quaterphenyl, bands characteristic of para-disubstituted benzene rings are prominent. ohiolink.edu Comparing the spectra of oriented crystals with those from KBr pellets can help assign vibrations as being polarized parallel or perpendicular to the long molecular axis. scispace.com

Table 3: Characteristic FTIR Absorption Bands for p-Quaterphenyl Note: Based on general assignments for aromatic hydrocarbons.

| Wavenumber Range (cm⁻¹) | Functional Group/Vibration | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600-1585 | Aromatic C=C In-Ring Stretch | Medium |

| 1500-1400 | Aromatic C=C In-Ring Stretch | Strong |

Raman Spectroscopy for Radical Anion Localization and Charge Transfer Confirmation

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₂₄H₁₈), the exact molecular weight is 306.14 Da.

In electron ionization (EI) mass spectrometry, the spectrum of p-quaterphenyl is dominated by the molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 306. nist.gov The high intensity of the molecular ion peak is characteristic of aromatic compounds, whose stable structure can accommodate the loss of an electron without significant immediate fragmentation. nih.gov

While the molecular ion is the most abundant, some fragmentation does occur. The fragmentation of polyphenyls is generally characterized by the cleavage of the C-C bonds linking the phenyl rings or the loss of hydrogen atoms. For p-quaterphenyl, notable fragment ions can be observed, although at lower intensities compared to the molecular ion. Key fragments would correspond to the loss of phenyl groups (C₆H₅, 77 Da) or biphenyl (B1667301) groups (C₁₂H₉, 153 Da). The spectrum typically shows a prominent peak at m/z 152, corresponding to the biphenyl radical cation, formed by the cleavage of the central C-C bond of the this compound molecular ion. Another significant fragment appears at m/z 229, resulting from the loss of a phenyl radical from the molecular ion.

Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular packing.

The introduction of substituents significantly influences the crystal packing. A derivative with terminal tert-butyl groups (4,4''''-di-tert-butylthis compound) was crystallized and its structure determined. libretexts.org Upon oxidation to its cation radical, the crystal structure shows a notable planarization of the this compound backbone, with a quinoidal-type distortion. This structural change facilitates charge delocalization along the molecule, which is fundamental to the conductivity of doped poly-p-phenylenes. libretexts.org The crystal structure of the cation radical salt also revealed that molecules stack in dimeric pairs with a close interplanar distance of ~3.1 Å, indicating electronic coupling. Another example is 4,4'''-bis(trimethylsilyl)-para-quaterphenyl (TMS-4P-TMS), which crystallizes in the triclinic space group P1.

Table 3: Crystallographic Data for p-Quaterphenyl and a Derivative

| Compound | Temperature (K) | Crystal System | Space Group | Unit Cell Parameters | Key Findings |

| p-Quaterphenyl | 20 | Triclinic | P-1 | a = 9.74 Å, b = 9.74 Å, c = 17.70 Å, α = 85.40°, β = 94.60°, γ = 110.11° | Herringbone packing arrangement. |

| p-Quaterphenyl | Ambient | Monoclinic | Not Specified | Not Specified | Undergoes order-disorder phase transition at 233 K. |

| 4,4''''-di-tert-butylthis compound Cation Radical | Not Specified | Not Specified | Not Specified | Not Specified | Quinoidal distortion, planarization of backbone, forms dimeric pairs with ~3.1 Å interplanar distance. libretexts.org |

| 4,4'''-bis(trimethylsilyl)-para-quaterphenyl (TMS-4P-TMS) | Not Specified | Triclinic | P1 | Not Specified | Crystal structure determined over a wide temperature range. |

X-ray Scattering and Electron Diffraction for Doped Oligomer Systems

Electrochemical Characterization of this compound Compounds

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of electroactive species. arxiv.orguga.edu It involves scanning the potential of an electrode and measuring the resulting current, providing information on redox potentials, electron transfer kinetics, and the stability of oxidized or reduced species. als-japan.com

For p-quaterphenyl, cyclic voltammetry has been employed to investigate its reduction process. acs.orgresearchgate.net Studies have shown that p-quaterphenyl undergoes a stepwise two-electron reduction in solvents like tetrahydrofuran (B95107) (THF). This process can be represented as:

A + e⁻ ⇌ B B + e⁻ ⇌ C

Where A is the neutral this compound molecule, B is the radical anion (A⁻), and C is the dianion (A²⁻). The CV of p-quaterphenyl typically shows two distinct reduction waves, corresponding to the formation of the radical anion and the dianion, respectively. acs.org

A key phenomenon observed in the electrochemical reduction of this compound is comproportionation. This is a reaction where the fully reduced species (dianion) reacts with the neutral parent molecule to form two molecules of the intermediate radical anion:

A + C → 2B

Simulations and experimental work have demonstrated that this comproportionation reaction can influence the shape of the cyclic voltammogram, particularly at high scan rates and when the diffusion coefficients of the neutral, radical anion, and dianion species are significantly different. acs.orgresearchgate.net The analysis of the CV provides evidence for this diffusionally controlled comproportionation, offering insight into the stability and reactivity of the charged species. acs.org This redox behavior is fundamental to understanding how charge is stored and transported in oligophenyl-based materials, which is crucial for their application in electronic devices.

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive in-situ technique that combines electrochemistry with a quartz crystal microbalance to measure minute mass changes on an electrode surface during an electrochemical process. wikipedia.org It operates by monitoring the change in the resonant frequency of a quartz crystal, which is proportional to the change in mass on its surface (the Sauerbrey equation). frontiersin.org

While specific EQCM studies focusing on the electropolymerization of this compound were not found in the searched results, the technique is widely used for analogous systems, such as the electropolymerization of aniline, pyrrole, and thiophene (B33073) derivatives. mdpi.comrsc.org These studies provide a clear framework for how EQCM would be applied to investigate this compound.

In a hypothetical EQCM study of this compound polymerization, a thin film of the polymer would be grown on the EQCM electrode by applying an oxidizing potential to a solution containing the this compound monomer. The EQCM would monitor the mass increase in real-time as the polymer film deposits. This allows for precise control over the film thickness and provides information on the efficiency of the polymerization process. wikipedia.org

Following polymerization, the EQCM can be used to study the doping and de-doping of the resulting poly(p-phenylene) film. As the polymer is cycled through different potentials, ions from the electrolyte are incorporated into (doping) or expelled from (de-doping) the film to maintain charge neutrality. These ion movements are accompanied by mass changes that are detected by the EQCM. rsc.org By correlating the mass change with the charge passed (measured by the potentiostat), the identity and number of ions involved in the charge compensation process can be determined. frontiersin.org This provides critical information on the mechanism of charge storage and transport within the polymer film.

Theoretical and Computational Chemistry Studies of Quaterphenyl

Quantum Chemical Methodologies Applied to Quaterphenyl Systems

Quantum chemical methodologies provide a framework for calculating the electronic structure and properties of molecular systems. For this compound, these methods are used to analyze its behavior in various environments and under different conditions.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method that approximates the electronic structure of a many-electron system based on its electron density. nist.govaip.orgdergipark.org.trrasayanjournal.co.in This approach allows for the calculation of various molecular properties relevant to the electronic and chemical behavior of this compound. Studies on this compound and related systems often utilize hybrid functionals like B3LYP and basis sets such as 6-311G** or LANL2DZ to perform these calculations. aip.orgdergipark.org.trresearchgate.netresearchgate.netresearchgate.netdergipark.org.tr

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals and play a critical role in determining a molecule's electronic and chemical properties. nist.govaip.orgrasayanjournal.co.inchalcogen.ro The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a key indicator of a molecule's stability and electrical transport properties. ijarset.comajchem-a.comphyschemres.org A smaller energy gap is generally associated with higher chemical reactivity and lower kinetic stability, characterizing the molecule as "soft". ijarset.comaip.org The distribution of HOMO and LUMO orbitals in 3D space provides insight into the electronic density and potential reaction sites. researchgate.netresearchgate.netchalcogen.ro For example, in tetramethyl-p-quaterphenyl, the LUMO orbitals are noted to be associated with specific carbon atoms. researchgate.netresearchgate.net

Evaluation of Electronic Properties: Ionization Potential, Electron Affinity, Energy Gap

DFT calculations are used to determine fundamental electronic properties of this compound, including ionization potential (IP), electron affinity (EA), and the energy gap (Egap). aip.orgdergipark.org.trrasayanjournal.co.inaip.org These properties can often be estimated from the HOMO and LUMO energies using Koopmans' theorem, where IP ≈ -EHOMO and EA ≈ -ELUMO. ijarset.comajchem-a.com

Research findings for tetramethyl-p-quaterphenyl, a derivative of this compound, illustrate the impact of solvent on these properties. Table 1 presents calculated electronic properties without solvent and in the presence of cyclohexane (B81311). researchgate.netresearchgate.net

| Property | Without Solvent (eV) | With Cyclohexane (eV) |

| HOMO Energy (EHOMO) | -5.717 | -5.845 |

| LUMO Energy (ELUMO) | -2.777 | -2.594 |

| Energy Gap (Egap) | 2.939 | 3.251 |

| Ionization Potential | 5.717 | 5.845 |

| Electron Affinity | 2.777 | 2.594 |

Table 1: Electronic Properties of Tetramethyl-p-quaterphenyl Calculated by DFT researchgate.netresearchgate.net

These values demonstrate that the presence of a solvent like cyclohexane can influence the electronic energy levels and the resulting properties.

Characterization of Chemical Reactivity Indices: Chemical Hardness, Softness, Electronegativity, Electrophilicity

Conceptual DFT provides a framework for understanding chemical reactivity through various descriptors, including chemical hardness (η), softness (S), electronegativity (χ), and electrophilicity index (ω). aip.orgdergipark.org.trrasayanjournal.co.inijarset.comaip.orgresearchgate.netijnc.irresearchgate.net These indices are derived from the HOMO and LUMO energies and the energy gap. ijarset.comajchem-a.com

Chemical Hardness (η): Represents the resistance of a molecule to changes in its electron distribution. rasayanjournal.co.inijarset.comresearchgate.net It is related to the second derivative of the energy with respect to the number of electrons. rasayanjournal.co.in

Chemical Softness (S): The reciprocal of hardness, indicating the extent of chemical reactivity. rasayanjournal.co.inijarset.comresearchgate.net High softness is associated with a small energy gap and high reactivity. ijarset.comaip.org

Electronegativity (χ): Measures a molecule's ability to attract electrons. rasayanjournal.co.inijarset.comresearchgate.net It is related to the negative of the chemical potential. rasayanjournal.co.in

Electrophilicity Index (ω): Quantifies the stabilization energy when a system acquires an electronic charge, indicating its reactivity towards nucleophiles. rasayanjournal.co.inijarset.comresearchgate.net

These indices help to predict how a molecule will interact with other chemical species. Studies on this compound derivatives use these descriptors to analyze their chemical nature and potential reactivity. dergipark.org.traip.org

Topological Assessment of Chemical Bonds (e.g., Bader's AIM Theory)

Bader's Quantum Theory of Atoms in Molecules (AIM) provides a method for analyzing the topological properties of electron density to characterize chemical bonds and atomic basins within a molecule. nist.govdergipark.org.trwiley-vch.de This theory uses the Laplacian of electron density (∇²ρ) at bond critical points (bcps) to understand the nature of interactions. dergipark.org.tr A negative value of ∇²ρ at a bcp indicates locally concentrated charge, characteristic of covalent interactions, while a positive value suggests locally depleted charge, often seen in closed-shell interactions like ionic or hydrogen bonds. dergipark.org.tr AIM analysis, in conjunction with DFT, has been applied to this compound and similar molecules to study the spatial distribution of electrons and assess their chemical nature. dergipark.org.trdergipark.org.tr

Influence of External Electric Fields and Solvents on Electronic Structures

Theoretical studies investigate the impact of external electric fields (EEFs) and solvents on the electronic structure and properties of molecules like this compound. nist.govaip.orgdergipark.org.trrasayanjournal.co.inchemrxiv.orgmdpi.comnih.govuni-regensburg.de EEFs can influence electron distribution and energy levels, mimicking aspects of the solvent effect, particularly the macroscopic reaction field. mdpi.comnih.govuni-regensburg.de Applying an EEF can lead to changes in properties such as dissociation energies and the stabilization of different molecular states due to altered dipole moments. chemrxiv.orgmdpi.com

Solvents, through both implicit (bulk dielectric effects) and explicit (specific solute-solvent interactions) mechanisms, can significantly modify the electronic and optical properties of this compound derivatives. aip.orgresearchgate.netresearchgate.netrsc.org For instance, studies on tetramethyl-p-quaterphenyl have shown that the presence of cyclohexane solvent affects its electronic properties, including HOMO-LUMO energies and the energy gap, as well as spectral properties like UV-Vis absorption. aip.orgresearchgate.netresearchgate.net The effect of the solvent can be indicated by changes in the energy gap and other electronic parameters, suggesting altered activity in reaction with surrounding species. researchgate.netaip.org

Self-Consistent Field Linear Combination of Atomic Orbitals Molecular Orbital (SCF-LCAO-MO) Theory for Mobile Bond Orders

The Self-Consistent Field Linear Combination of Atomic Orbitals Molecular Orbital (SCF-LCAO-MO) theory is a method used to approximate the molecular orbitals of a molecule by combining atomic orbitals. libretexts.orgbyjus.com This approach involves an iterative process where the electron distribution is calculated until it is consistent with the potential field created by the nuclei and the averaged field of the electrons themselves (Self-Consistent Field). q-chem.com For conjugated systems like this compound, SCF-LCAO-MO theory can be applied to calculate mobile bond orders, which provide information about the delocalization of electrons across the molecular structure. Early applications of this theory to para-quaterphenyl and meta-terphenyl aimed to improve upon the mobile bond orders calculated from simpler Hückel MO theory by using a simplified SCF-LCAO-MO theory for unsaturated hydrocarbons. aip.org These calculations often assume planar configurations as a first approximation to simplify the computational process. aip.org

Ab Initio Multireference Quantum Chemical Methods for Charge Transport Parameters

Ab initio quantum chemical methods are computational techniques that solve the electronic Schrödinger equation from first principles, using only physical constants and the number and positions of electrons and nuclei as input. wikipedia.org Multireference methods are a class of these techniques particularly suited for systems where a single electron configuration is not sufficient to describe the electronic state accurately, often involving static and dynamic electron correlation effects. rsc.org In the context of charge transport in organic semiconductors, ab initio multireference quantum chemical methods are employed to calculate microscopic parameters crucial for understanding charge hopping, such as electronic coupling (hopping integral) and reorganization energy. acs.orgresearchgate.net For p-quaterphenyl (B89873) molecular crystals, these methods, specifically XMCQDPT/CASSCF, have been used to calculate the parameters of the Marcus model, which describes the rate of charge hopping. acs.org These calculations provide insights into how molecular conformation and the surrounding crystal environment influence these parameters and, consequently, charge transport. acs.org

Computational Simulations of Charge Transport in this compound Crystals

Computational simulations are essential tools for modeling charge transport in organic semiconductor crystals, allowing researchers to predict macroscopic properties like mobility based on microscopic parameters derived from theoretical calculations.

Marcus-like Rate Constant Modeling for Hopping Dynamics

Charge transport in many organic semiconductors, including p-quaterphenyl, occurs via a hopping mechanism where charge carriers move between localized states on adjacent molecules. acs.orgworktribe.commpg.de The rate of these hopping events is often described by Marcus theory or variations thereof. acs.orgwikipedia.orglibretexts.orgacs.org Marcus theory relates the electron transfer rate to the electronic coupling between the donor and acceptor states, the reorganization energy (the energy required to distort the molecular and surrounding environment from the initial to the final state configurations), and the driving force for the reaction. libretexts.orgacs.org For p-quaterphenyl crystals, a Marcus-like rate constant is used to govern the hopping probability in Monte Carlo simulations. acs.org The microscopic parameters for this rate constant, such as electronic couplings and reorganization energies, are typically calculated using ab initio quantum chemical methods. acs.org This modeling approach allows for the simulation of charge carrier dynamics as a series of discrete hops, providing a link between the electronic structure of individual molecules and the macroscopic charge transport properties of the crystal.

Analysis of Molecular Conformation and Crystal Environment Effects on Charge Hopping

The efficiency of charge hopping in organic crystals is highly sensitive to the relative orientation and distance between adjacent molecules, as well as the influence of the surrounding crystal environment. acs.org Computational studies on p-quaterphenyl have investigated how different arrangements of monomers within the crystal structure affect the Marcus hopping parameters. acs.org It has been found that variations in molecular conformation and crystal packing lead to different hopping parameters and, consequently, anisotropic hole mobilities in different directions. acs.org For instance, arrangements where monomers are parallel and in close proximity facilitate more efficient hopping. acs.org The crystal environment can also influence charge hopping parameters by affecting the electronic coupling and reorganization energy. acs.org Analyzing these effects through computational simulations is crucial for understanding the structure-property relationships that govern charge transport in this compound crystals and for guiding the design of materials with improved charge mobility. acs.orgresearchgate.net

Theoretical Prediction of Optoelectronic Properties

Theoretical methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the optoelectronic properties of organic molecules and materials. aip.orgnih.govchemrxiv.orgresearchgate.net These properties include ionization potential, electron affinity, energy gap, and UV-Vis absorption and emission spectra, all of which are crucial for applications in organic electronics and photonics. aip.orgnih.govchemrxiv.orgresearchgate.net

For this compound and its derivatives, theoretical studies using DFT have been conducted to investigate their electronic and optical properties. aip.orgnih.gov These studies can calculate parameters such as HOMO and LUMO energy levels (related to ionization potential and electron affinity), the energy gap between HOMO and LUMO (which influences conductivity and optical absorption), and excitation energies and oscillator strengths (related to absorption and emission of light). aip.orgnih.govresearchgate.net The choice of functional and basis set in DFT calculations can impact the accuracy of the predicted properties. aip.orgnih.govresearchgate.net Theoretical predictions of optoelectronic properties provide valuable insights into the potential utility of this compound and its modified structures in various optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). worktribe.commpg.de Studies on related polyphenyls and substituted quaterphenyls also contribute to the understanding of how structural modifications can tune these properties. aip.orgnih.gov

Compound Names and PubChem CIDs

Computational Assessment of Conformational Rigidity and Free Volume in Polymers

Computational methods play a significant role in understanding the physical properties of polymers, including their conformational rigidity and free volume. These properties are crucial as they influence material characteristics such as mechanical strength, gas permeability, and thermal behavior. Studies involving polymers incorporating this compound units have utilized computational approaches to assess these parameters.

Research on polymers synthesized from p-quaterphenyl and fluoroketones, for instance, has included computational assessments of conformational rigidity and free volume. These calculations have indicated that such polymers exhibit medium hardness. The free volume in these specific polymers was computationally determined to be in the range of 0.205–0.221 cm³/g. researchgate.net

| Property | Value Range (cm³/g) |

| Polymer Free Volume | 0.205 – 0.221 |

Advanced Materials Applications and Performance of Quaterphenyl

Organic Electronics and Optoelectronic Devices

Quaterphenyl and its derivatives are increasingly utilized in various organic electronic and optoelectronic devices due to their favorable characteristics, such as high thermal stability, significant fluorescence quantum yield, and effective charge transport properties. ontosight.aiontosight.ai These properties make them suitable for applications ranging from light-emitting diodes to solar cells. ontosight.aiontosight.ai

Organic Light-Emitting Diodes (OLEDs)

The performance of Organic Light-Emitting Diodes (OLEDs) is significantly influenced by the materials used in their various layers, including the emissive layer, hole transport layer, and electron transport layer. kanekaoled.jpsamsungdisplay.com this compound-based materials have demonstrated considerable promise in enhancing the efficiency and color purity of OLEDs, particularly in the challenging blue emission spectrum. rsc.orgrsc.orgnih.govsemanticscholar.org

Achieving efficient and pure blue emission is a critical challenge in OLED technology. nih.govsemanticscholar.org this compound derivatives have been rationally designed to serve as deep-blue emitters. For instance, two specific this compound derivatives have been synthesized, exhibiting high photoluminescence quantum yields of nearly 80%. When incorporated into non-doped OLEDs, these emitters have enabled devices to achieve a peak external quantum efficiency (EQE) of 5.94% with Commission Internationale de l'Éclairage (CIE) coordinates of (0.152, 0.085), which is close to the National Television System Committee (NTSC) blue standard. rsc.orgrsc.org In doped OLEDs, these same derivatives have produced violet-blue light with a remarkable peak EQE of 6.55% and CIE coordinates of (0.156, 0.055). rsc.orgrsc.org

The structural rigidity and the presence of sterically hindering arylamine moieties in derivatives like 4PF and 4PS contribute to their higher photoluminescence quantum yields compared to the commonly used deep-blue emitter 4P-NPD. rsc.org Specifically, a non-doped device based on 4PF demonstrated a deep-blue emission with CIE coordinates of (0.152, 0.085) and maintained a high EQE of 5.03% even at a luminance exceeding 1000 cd/m². rsc.org

Table 1: Performance of this compound-Based Blue Emitters in OLEDs

| Emitter Type | Device Structure | Peak EQE (%) | CIE Coordinates (x, y) | Emission Color |

| This compound Derivative 1 | Non-doped | 5.94 | (0.152, 0.085) | Deep-Blue |

| This compound Derivative 2 | Doped | 6.55 | (0.156, 0.055) | Violet-Blue |

| 4PF | Non-doped | 5.94 | (0.152, 0.085) | Deep-Blue |

| 4PS | Doped | 6.55 | (0.156, 0.055) | Violet-Blue |

In the architecture of an OLED, the hole transport layer (HTL) plays a vital role in facilitating the efficient injection and transport of holes from the anode to the emissive layer. samsungdisplay.comresearchgate.net The properties of the HTL, such as hole mobility and energy level alignment with adjacent layers, are crucial for device performance. researchgate.net While the provided search results highlight the use of this compound derivatives as emitters, detailed information specifically on their function as hole extraction layers is not extensively covered. However, the general discussion of charge transport properties in polyphenyls suggests their potential in this area. ontosight.ai The molecular structure of quaterphenyls can be tailored to optimize their highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from the anode and transport to the emissive layer.

The development of efficient non-doped fluorescent emitters is a significant area of OLED research, as it can simplify device fabrication and reduce costs. mdpi.com this compound-based emitters have shown exceptional performance in non-doped OLED configurations. rsc.orgrsc.org By avoiding the need for a host material, these emitters can lead to devices with high efficiency and color purity.

Research has demonstrated that non-doped OLEDs utilizing this compound derivatives can achieve external quantum efficiencies approaching 6%. rsc.orgrsc.org This high performance is attributed to the inherent properties of the this compound core, which can be chemically modified to enhance photoluminescence quantum yield and optimize charge transport characteristics. rsc.org The use of aggregation-induced emission (AIE) luminogens, which include derivatives of tetraphenylethene, has also been a successful strategy in creating efficient non-doped OLEDs. These materials exhibit strong fluorescence in the solid state, overcoming the aggregation-caused quenching (ACQ) effect that limits the performance of many conventional fluorophores.

Functionality as Hole Extraction Layers

Perovskite Solar Cells

Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their low cost and high power conversion efficiencies. rsc.org The hole-transporting material (HTM) is a critical component in these devices, and this compound-based compounds have been investigated as cost-effective and high-performance alternatives to the commonly used Spiro-OMeTAD. qut.edu.au

A study reported two novel HTMs based on a this compound core with triphenylamine (B166846) end-cappers, namely TPA-BP-TPA and TPA-BPV-TPA. qut.edu.au These materials possess good solubility and appropriate energy levels for efficient hole extraction from the perovskite layer. qut.edu.au A perovskite solar cell incorporating TPA-BPV-TPA as the HTM exhibited a power conversion efficiency (PCE) of 16.42%, which is comparable to devices using the more expensive Spiro-OMeTAD. qut.edu.au Furthermore, the device with the this compound-based HTM demonstrated improved stability, retaining nearly 87% of its initial performance after 10 days. qut.edu.au

Table 2: Performance of this compound-Based HTM in Perovskite Solar Cells

| HTM | Power Conversion Efficiency (PCE) (%) | Stability (after 10 days) |

| TPA-BPV-TPA | 16.42 | Retained ~87% of initial PCE |

| Spiro-OMeTAD | Comparable to TPA-BPV-TPA | - |

Photonic Device Integration

The integration of materials like p-quaterphenyl (B89873) into photonic devices is an area of active research. cymitquimica.compurdue.edu Photonic integrated circuits (PICs) are central to modern optical communication systems, and the development of new materials is crucial for advancing this technology. lodz.pl P-quaterphenyl is noted for its ability to emit light upon excitation, a key characteristic for components in photonic devices. cymitquimica.com

The goal of photonic device integration is to combine multiple optical components, both active (light-emitting, modulating) and passive (waveguides, filters), onto a single chip. This approach, similar to electronic integrated circuits, offers advantages in size, cost, and efficiency. Materials like p-quaterphenyl, with their inherent optical properties, are studied for their potential role as active components in such integrated systems. cymitquimica.compurdue.edu The development of platforms that can seamlessly integrate different materials, such as III-V semiconductors with silicon or other organic compounds, is a key challenge being addressed to harness the full potential of materials like this compound in next-generation photonic applications. mdpi.com

Liquid Crystal Displays (LCDs)

This compound derivatives are significant components in the formulation of liquid crystal (LC) materials used in displays. cymitquimica.commdpi.com The rigid, rod-like structure of the this compound core is a common feature in molecules designed to exhibit liquid crystalline phases, such as the nematic and smectic phases, which are essential for the operation of LCDs. mdpi.com

These derivatives are particularly valued in advanced display technologies, including ferroelectric liquid crystal (FLC) displays. tandfonline.com Research has shown that FLC compositions incorporating laterally substituted this compound derivatives can exhibit a wide temperature range for the ferroelectric smectic C* phase, which is crucial for practical applications. tandfonline.com The specific molecular structure of the this compound derivative, including the type and position of substituents on the rigid core, influences key parameters like helical pitch length and melting temperature, allowing for the fine-tuning of the display's electro-optical properties. tandfonline.com this compound-based materials are also used to achieve high birefringence, a property essential for various optical components beyond displays. mdpi.com

Charge Transport and Conductive Materials

The transport of electrical charge through organic materials is a fundamental process that underpins their use in electronics. P-quaterphenyl, as a π-conjugated system, is a model compound for studying these charge transport mechanisms.

Anisotropic Hole Transport in Molecular Crystals

In its crystalline form, p-quaterphenyl exhibits anisotropic hole transport, meaning that the mobility of positive charge carriers (holes) depends on the direction of travel through the crystal. acs.org This phenomenon arises from the specific arrangement of the molecules within the crystal lattice. acs.org The charge transport is characterized as a "hopping" mechanism, where holes jump from one molecule to the next. acs.org

Detailed computational studies, using methods like the Marcus-like rate constant and Monte Carlo simulations, have been employed to understand and predict this behavior. acs.org These studies reveal that the efficiency of hole hopping is highly dependent on the relative orientation and distance between adjacent p-quaterphenyl molecules. acs.org Different arrangements of the monomers within the crystal structure lead to different hopping parameters and, consequently, different hole mobilities in various crystallographic directions. acs.org For instance, the maximum hole mobility is predicted in the direction where molecules are packed in a parallel, closely-spaced manner. acs.org This directional dependence is a critical consideration for the design of organic electronic devices where controlled charge flow is required.

Conductivity Studies in this compound-Based Nanowires

Semiconductor nanowires are of great interest for electronic devices due to their unique properties, including high surface-area-to-volume ratios and potentially enhanced electrical conductivity. cam.ac.uk While specific research on this compound-based nanowires is nascent, the conductive properties of p-quaterphenyl make it a candidate for incorporation into such one-dimensional nanostructures.

The electrical properties of nanowires can be probed using non-contact techniques like terahertz (THz) spectroscopy, which measures charge carrier mobility and lifetimes. cam.ac.uk For a hypothetical this compound-based nanowire, conductivity would likely be highly anisotropic, favoring charge transport along the nanowire axis. The high surface area would also make its conductivity sensitive to the surrounding environment and surface chemistry. Studies on synthetic protein nanowires have shown that genetic modification can enhance conductivity significantly, suggesting that chemical modification of this compound could similarly be used to tune the electronic properties of its nanowires. nih.gov

Investigation of Volume Conductivity and Surface Adsorption Effects

The electrical conductivity of polycrystalline p-quaterphenyl thin films is significantly influenced by the adsorption of molecules onto their surface. lodz.plresearchgate.net Studies have shown that the volume conductivity of p-quaterphenyl layers increases when exposed to the vapors of substances like ethyl alcohol. lodz.plicm.edu.pl This effect is attributed to the interaction between the adsorbed molecules and the organic semiconductor layer. lodz.pl

Adsorption-Induced Conductivity in p-Quaterphenyl

lodz.pl| Parameter | Observed Phenomenon | Experimental Detail | Reference |

|---|---|---|---|

| Conductivity Change | Increase in volume conductivity upon exposure to activator vapor. | Experiments conducted with ethyl alcohol (C2H5OH) vapor at approx. 293 K. | |

| Transport Mechanism | Hopping mechanism confirmed by the nature of the conductivity increase. | Activation process for holes is considered for p-quaterphenyl layers. |

Superconducting Materials Based on this compound

Recent discoveries have identified p-quaterphenyl as a parent compound for organic superconductors when intercalated with alkali metals like potassium. acs.orgnih.govarxiv.org This has opened a new avenue for exploring high-temperature superconductivity in organic materials. worldscientific.com

The synthesis of potassium-doped p-quaterphenyl has been achieved through methods such as annealing or simple pestling (grinding) of the components. acs.orgnih.gov Magnetic susceptibility measurements on these doped samples reveal the Meissner effect, a hallmark of superconductivity, with a wide range of critical temperatures (Tc) observed. acs.orgnih.gov A primary superconducting phase with a Tc of 7.2 K has been reproducibly synthesized. acs.orgnih.gov However, other phases with Tc values ranging from 3.5 K up to a remarkable 120 K have also been reported. nih.govarxiv.org

The emergence of superconductivity is linked to charge transfer from the potassium atoms to the p-quaterphenyl molecules, a process confirmed by Raman scattering measurements. acs.orgnih.gov X-ray diffraction analysis suggests that different superconducting phases correspond to different levels of potassium doping; a lower-temperature phase is associated with two-electron doping, while higher-temperature phases are linked to higher doping content. acs.orgnih.gov These findings position chain-like organic molecules such as p-quaterphenyl as promising candidates in the search for new high-temperature superconductors. acs.orgarxiv.org

Superconductivity in Potassium-Doped p-Quaterphenyl

acs.orgnih.gov| Synthesis Method | Observed Critical Temperature (Tc) Range | Primary Phase Tc | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Annealing or Pestling | 3.5 K to 120 K | 7.2 K | Charge transfer from potassium to the p-quaterphenyl molecule. | |

| High-Pressure Synthesis | Step-like magnetic transitions near 125 K. | Not definitively concluded as superconductivity. | Possible small superconducting fraction with weak ferromagnetic background. |

Potassium-Intercalated this compound Systems

Environmental Remediation and Adsorption Technologies

The aromatic and hydrophobic nature of this compound-based structures makes them suitable for investigation in environmental remediation, particularly for capturing persistent organic pollutants.

Per- and polyfluoroalkyl substances (PFAS) are persistent environmental contaminants that are challenging to remove from water. researchgate.net Recent research has focused on developing novel adsorbent materials, including covalent organic frameworks (COFs), for this purpose. dntb.gov.uaworldscientific.com A key development in this area involves the use of a this compound-based building block to create a specialized COF for PFAS removal.

Scientists have synthesized a novel viologen-based covalent organic framework (VZ-COF) using a new aromatic tetraamine (B13775644) linker derived from this compound (QPPTA). Current time information in Bangalore, IN. This framework was specifically designed to have multiple interaction sites to effectively capture PFAS molecules. The this compound-derived aromatic regions of the QPPTA linker provide crucial hydrophobic interactions, which are a primary mechanism for binding the hydrophobic tails of PFAS molecules. Current time information in Bangalore, IN.

The resulting VZ-COF demonstrated exceptional performance, adsorbing over 90% of a range of tested PFAS compounds. Current time information in Bangalore, IN. For the most notorious PFAS, perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS), the removal efficiency was greater than 99%. Current time information in Bangalore, IN. The material exhibited a remarkable adsorption capacity of 1000 mg g⁻¹ and was effective even at very low, environmentally relevant concentrations. Current time information in Bangalore, IN. This research highlights the significant potential of using this compound-based linkers in the rational design of advanced porous polymers for the remediation of PFAS-contaminated water. Current time information in Bangalore, IN.

Biological and Biomedical Research Applications

Derivatives of this compound are being explored for their potential bioactivity, including applications in oncology and infectious disease research. The core this compound scaffold serves as a backbone for creating new molecules with potential therapeutic properties.

The potential for this compound derivatives to act as anticancer agents is an active area of research. worldscientific.com While studies on the parent this compound molecule are limited, its derivatives and structurally related compounds have shown promise. For example, research into 4-phenyl-2-quinolones, which incorporate a phenyl group and mimic certain structural features of more complex natural products, has yielded compounds with significant antiproliferative activity. One such derivative demonstrated excellent effectiveness against the COLO205 human colon cancer cell line with a half-maximal inhibitory concentration (IC50) value of 0.32 μM. nih.gov The investigation into fused pyridine (B92270) dicarbonitrile derivatives containing a this compound moiety also points toward potential anticancer activity. These findings suggest that the rigid aromatic structure of this compound can serve as a valuable scaffold in the design of new cytotoxic agents for cancer research.

Similar to anticancer research, the antimicrobial potential of this compound and its derivatives is under investigation. worldscientific.com A patent for antimicrobial agents includes this compound in its list of possible aryl groups for constructing active compounds. mdpi.com While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported, studies on closely related polyphenyls provide a basis for this research. For instance, p-terphenyl (B122091) derivatives have demonstrated modest antimicrobial activity against Staphylococcus aureus. The exploration of this compound chromophores and related structures for antimicrobial effects is an ongoing effort in the search for new classes of antibiotics. [16 from first search]

Supramolecular Chemistry and Self Assembly of Quaterphenyl Systems

Quaterphenyl as Modular Building Blocks for Supramolecular Architectures

This compound and its derivatives are increasingly utilized as fundamental building blocks for creating intricate supramolecular architectures. mdpi.comnih.gov Their rigid, rod-like nature and the potential for functionalization at various positions on the phenyl rings allow for the design of molecules with specific geometries and interaction capabilities. These characteristics are essential for directing the self-assembly of molecules into well-defined, higher-order structures. mdpi.comnih.gov

The extended π-conjugated system of this compound also contributes to its utility in supramolecular chemistry, offering potential electronic and photophysical properties to the resulting assemblies. cymitquimica.com By modifying the this compound core with functional groups capable of forming hydrogen bonds, metal-coordination bonds, or other non-covalent interactions, researchers can engineer the assembly of complex structures like rotaxanes, catenanes, and molecular cages. mdpi.comnih.govchimia.chmdpi.com For instance, new macrocyclic compounds, named quaterphen[n]arenes (n=3-6), have been synthesized from 2,2'''-dimethoxy this compound monomers linked by methylene (B1212753) bridges. nih.gov These macrocycles exhibit superior self-assembly properties due to their large cavities and the rigidity of the this compound units. nih.gov

The versatility of this compound as a building block is further demonstrated by its incorporation into amphiphilic molecules. Linear amphiphiles with a this compound framework have been shown to form large micellar or vesicle-like assemblies in aqueous solutions. rsc.org This behavior is driven by the hydrophobic nature of the this compound core and the hydrophilic character of appended functional groups. The resulting nanoassemblies can encapsulate guest molecules, indicating their potential for applications in drug delivery and sensing.

Furthermore, the precise geometry of this compound derivatives can be exploited to construct complex, multi-component systems. For example, the coordination of 4,4'''-dicyano-p-quaterphenyl with europium atoms on a gold surface leads to the formation of a metal-organic quasicrystalline network, showcasing the level of control achievable with these building blocks. scispace.com

Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs) Utilizing this compound Ligands

The inherent rigidity and defined length of this compound derivatives make them excellent candidates for use as ligands in the construction of Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs). ossila.comossila.com These materials are characterized by their crystalline, porous structures, which are built from organic molecules linked by strong covalent bonds. The properties of COFs and POFs, such as pore size and surface area, can be precisely tuned by the choice of molecular building blocks.

Design of Rigid Rod-like Diamine Bridging Ligands

[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-diamine (QPDA) is a prime example of a rigid, rod-like diamine bridging ligand used in the synthesis of COFs. ossila.com The linear structure and the presence of amine groups at both ends of the molecule allow for its polycondensation with other monomers to form extended, cross-linked networks. ossila.com The rigidity of the this compound backbone is crucial for the formation of well-ordered, crystalline frameworks with permanent porosity.

The use of such rigid ligands is a key strategy in the design of COFs with predictable and controllable structures. The length of the this compound linker directly influences the resulting pore size of the framework, a critical parameter for applications in gas storage, separation, and catalysis.

Pore Size Engineering for Enhanced Adsorption Properties

The ability to engineer the pore size of COFs is a significant advantage of using this compound-based ligands. By systematically varying the length of the linker, it is possible to create a series of COFs with tailored pore dimensions. This "pore size engineering" is critical for optimizing the adsorption properties of the material for specific applications.

For example, COFs constructed with longer linkers, such as those derived from this compound, tend to have larger pore sizes. ossila.com This has been shown to be advantageous for the adsorption and removal of large molecules, such as per- and polyfluoroalkyl substances (PFAS), from water. ossila.com The larger pores provide greater access to the active sites within the framework, leading to higher adsorption capacities and faster kinetics.

Research has demonstrated a direct correlation between the pore volume of COFs and their iodine adsorption capacity. nso-journal.org COFs with regular and non-interpenetrating one-dimensional pore channels, a characteristic often facilitated by rigid linkers like this compound, exhibit enhanced diffusion of iodine molecules within the pores, leading to higher uptake. nso-journal.org The ability to introduce various functional groups onto the this compound ligand further allows for the tuning of the chemical environment within the pores, enabling specific interactions with target molecules and enhancing selectivity. nih.govresearchgate.netrsc.org

The following table summarizes the properties of two polymorphic covalent organic frameworks, PyT-1 and PyT-2, highlighting the effect of pore structure on their properties.

| Property | PyT-1 | PyT-2 |

| BET Surface Area (m² g⁻¹) | 1186.94 | 704.96 |

| Pore Volume (cm³ g⁻¹) | 0.89 | 0.65 |

| Main Pore Size (nm) | Hierarchical (micropores and sub-mesopores) | 0.8 and 1.0 |

| Iodine Adsorption in n-hexane (g g⁻¹) | 0.635 | - |

| Data sourced from MDPI mdpi.com |

Directed Self-Assembly on Surfaces and in Solution

The self-assembly of this compound molecules is not limited to the formation of bulk materials like COFs but also extends to the creation of highly ordered structures on surfaces and in solution. These assemblies are driven by a combination of intermolecular forces, including van der Waals interactions, hydrogen bonding, and, in some cases, metal-ligand coordination.

Formation of Two-Dimensional Nanopatterns and Networks

On solid surfaces, this compound and its derivatives can self-assemble into intricate two-dimensional (2D) nanopatterns and networks. scispace.comacs.orgacs.orgcore.ac.uk The structure of these assemblies is highly dependent on the specific this compound derivative, the nature of the surface, and the experimental conditions.

For instance, the introduction of oxygen molecules can induce the self-assembly of unfunctionalized this compound molecules on silver and copper surfaces, leading to the formation of well-ordered nanostructures. rsc.orgrsc.org This method provides a novel route for constructing surface nanostructures from simple aromatic molecules without the need for specific functional groups. rsc.org

The Ullmann coupling reaction of 4-bromobiphenyl (B57062) on a silver surface has been shown to produce p-quaterphenyl (B89873), which then self-assembles into ordered domains. au.dk The precise arrangement of the molecules within these domains can be controlled by the reaction temperature, demonstrating a strategy for steering on-surface synthesis. au.dk